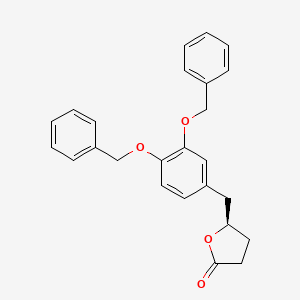
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5: is a diacylglycerol derivative that contains linoleic acid at the sn-1 position and linolenic acid at the sn-2 position. The compound is labeled with deuterium (d5) and has a chlorine atom at the sn-3 position, making it a versatile molecule for various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification techniques to achieve high purity and yield. The use of deuterium labeling requires specialized facilities to incorporate the isotope effectively .
Analyse Des Réactions Chimiques
Types of Reactions: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The double bonds in the linoleic and linolenic acid moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with a palladium catalyst for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted diacylglycerols depending on the nucleophile used.
Oxidation and Reduction: Products include epoxides, alcohols, and reduced fatty acid derivatives.
Applications De Recherche Scientifique
Chemistry: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols .
Biology: In biological research, this compound is utilized to investigate the role of diacylglycerols in cell signaling pathways and membrane dynamics .
Medicine: The compound’s labeled form (d5) allows for detailed studies using mass spectrometry, aiding in the understanding of lipid-related diseases and the development of therapeutic interventions .
Industry: In the industrial sector, this compound is used in the formulation of specialized lipid-based products and as a reference standard in quality control processes .
Mécanisme D'action
rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 exerts its effects by interacting with enzymes and receptors involved in lipid metabolism. The compound’s structure allows it to mimic natural diacylglycerols, thereby modulating signaling pathways and metabolic processes. The deuterium labeling provides a unique advantage in tracing and studying these interactions at the molecular level .
Comparaison Avec Des Composés Similaires
rac-1-Linoleoyl-3-chloropropanediol: Similar structure but lacks the linolenic acid moiety.
rac-1-Oleoyl-2-linolenoyl-3-chloropropanediol-d5: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1-Linoleoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of linoleic and linolenic acids, along with deuterium labeling. This combination provides distinct properties for studying lipid metabolism and signaling, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C39H65ClO4 |
|---|---|
Poids moléculaire |
638.4 g/mol |
Nom IUPAC |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6+,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
Clé InChI |
RNQDQJFAEAQNIS-DDGANTDDSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
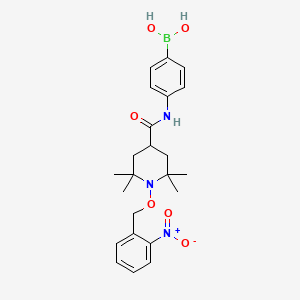
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
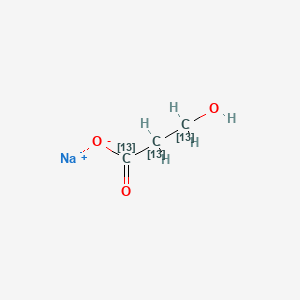
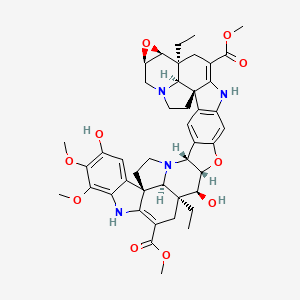

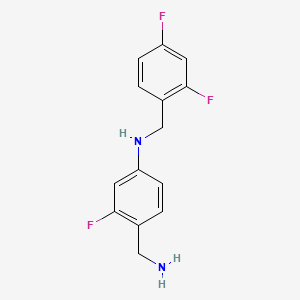


![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

